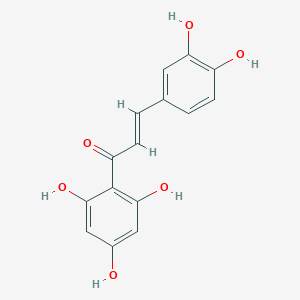

2',3,4,4',6'-Pentahydroxychalcone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La eriodictiol chalcona es un compuesto flavonoides natural que se encuentra en varias plantas, incluidos los tomates y otras frutas y verduras . Pertenece a la familia de las chalconas, que se caracteriza por dos anillos aromáticos conectados por una cadena de tres carbonos con un grupo carbonilo conjugado y un doble enlace . Las chalconas son conocidas por su color amarillo o naranja vibrante y exhiben una amplia gama de actividades biológicas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La eriodictiol chalcona se puede sintetizar mediante diversos métodos, incluida la reacción de condensación de Claisen-Schmidt . Esta reacción implica la condensación de un aldehído aromático con una cetona aromática en presencia de una base, como hidróxido de sodio o hidróxido de potasio, en condiciones de reflujo . La reacción generalmente produce chalconas de alta pureza con buenos rendimientos.

Métodos de producción industrial: La producción industrial de eriodictiol chalcona se puede lograr mediante síntesis microbiana utilizando microorganismos modificados genéticamente . Por ejemplo, Escherichia coli se puede modificar genéticamente para producir eriodictiol a partir de sustratos de carbono simples como la D-glucosa . Este método ofrece ventajas como alto rendimiento, pureza e independencia de las variaciones estacionales.

Análisis De Reacciones Químicas

Tipos de reacciones: La eriodictiol chalcona se somete a diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución . Estas reacciones se ven facilitadas por la presencia del sistema carbonilo α,β-insaturado, que hace que el compuesto sea altamente reactivo .

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: El borohidruro de sodio y el hidruro de aluminio y litio se utilizan comúnmente como agentes reductores.

Sustitución: Las reacciones de halogenación se pueden llevar a cabo utilizando halógenos como cloro o bromo en presencia de un catalizador.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados hidroxilados y halogenados de eriodictiol chalcona .

Aplicaciones Científicas De Investigación

La eriodictiol chalcona tiene una amplia gama de aplicaciones de investigación científica debido a sus diversas actividades biológicas . Algunas de las aplicaciones clave incluyen:

Química: Se utiliza como precursor para la síntesis de otros flavonoides y compuestos bioactivos.

Biología: Se estudia por sus propiedades antioxidantes, antimicrobianas y antiinflamatorias.

Medicina: Se investiga por su potencial como agente anticancerígeno, neuroprotector y cardioprotector.

Industria: Se utiliza en la industria alimentaria por sus potenciales beneficios para la salud y como colorante natural.

Mecanismo De Acción

La eriodictiol chalcona ejerce sus efectos a través de varios objetivos y vías moleculares . Modula las cascadas de señalización celular, incluida la inhibición del estrés oxidativo y las vías inflamatorias . El compuesto interactúa con enzimas y receptores involucrados en estas vías, lo que lleva a sus diversos efectos farmacológicos .

Comparación Con Compuestos Similares

La eriodictiol chalcona es única entre las chalconas debido a su patrón de hidroxilación específico . Compuestos similares incluyen:

Naringenina chalcona: Un precursor en la biosíntesis de la eriodictiol chalcona.

Homoeriodictiol chalcona: Un compuesto estructuralmente similar con ligeras variaciones en la hidroxilación.

Floretina chalcona: Otra chalcona con actividades biológicas distintas.

Estos compuestos comparten características estructurales similares pero difieren en sus actividades biológicas y aplicaciones específicas .

Actividad Biológica

2',3,4,4',6'-Pentahydroxychalcone is a flavonoid compound known for its diverse biological activities. It is primarily derived from natural sources such as the genus Stevia and exhibits various pharmacological properties including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. This article explores the biological activity of this compound based on recent research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound (C15H12O6) features multiple hydroxyl groups that contribute to its biological activity. The presence of these hydroxyl groups enhances its ability to scavenge free radicals and modulate various biological pathways.

1. Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. It has been shown to effectively scavenge reactive oxygen species (ROS) and reduce oxidative stress in various cell types.

- Mechanism : The antioxidant activity is attributed to the ability of hydroxyl groups to donate electrons and neutralize free radicals.

- Case Study : In a study involving lipopolysaccharide (LPS)-induced oxidative stress in BV2 microglial cells, treatment with this chalcone significantly decreased ROS levels and enhanced glutathione (GSH) levels .

2. Anti-Inflammatory Properties

The compound has been identified as a potent anti-inflammatory agent. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6.

- Mechanism : It modulates inflammatory pathways by downregulating inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.

- Data Table: Inhibition of Inflammatory Cytokines

| Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 0.01 | 85 | 75 |

| 1 | 90 | 80 |

| 10 | 95 | 90 |

This table summarizes findings from various studies demonstrating the efficacy of this compound in inhibiting inflammation at different concentrations .

3. Anticancer Activity

Emerging evidence suggests that this compound possesses anticancer properties by inhibiting cell proliferation in various cancer cell lines.

- Mechanism : It induces apoptosis in cancer cells through the modulation of cell cycle regulators and apoptosis-related proteins.

- Case Study : In A549 lung cancer cells, treatment with this chalcone resulted in a reduction of colony formation ability and downregulation of hTERT expression, a key regulator of telomerase activity .

4. Neuroprotective Effects

The compound has shown promise in neuroprotection by mitigating neuroinflammatory responses and oxidative damage.

Propiedades

Número CAS |

73692-51-0 |

|---|---|

Fórmula molecular |

C15H12O6 |

Peso molecular |

288.25 g/mol |

Nombre IUPAC |

3-(3,4-dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C15H12O6/c16-9-6-13(20)15(14(21)7-9)11(18)4-2-8-1-3-10(17)12(19)5-8/h1-7,16-17,19-21H |

Clave InChI |

CRBYNQCDRNZCNX-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1C=CC(=O)C2=C(C=C(C=C2O)O)O)O)O |

SMILES isomérico |

C1=CC(=C(C=C1/C=C/C(=O)C2=C(C=C(C=C2O)O)O)O)O |

SMILES canónico |

C1=CC(=C(C=C1C=CC(=O)C2=C(C=C(C=C2O)O)O)O)O |

Key on ui other cas no. |

73692-51-0 |

Sinónimos |

Eriodictyol chalcone |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.